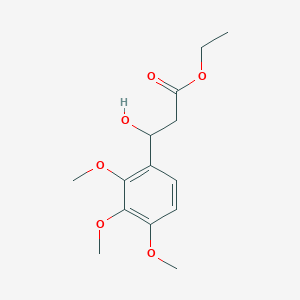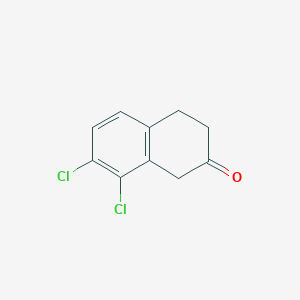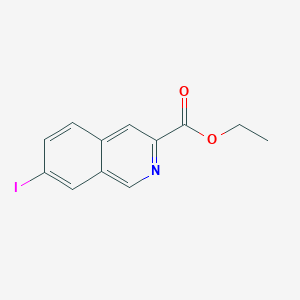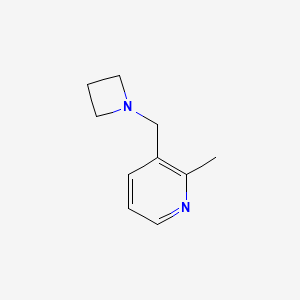![molecular formula C11H11F3N2 B13666066 5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroimidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the dihydroimidazole ring to an imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and phenyl ring but differs in the amine functional group.
Methyl 3-(trifluoromethyl)phenylacetate: Contains a trifluoromethyl group and phenyl ring but has an ester functional group.
Uniqueness
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole is unique due to its dihydroimidazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C11H11F3N2 |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11F3N2/c1-7-6-15-10(16-7)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) |
Clave InChI |
SCMOGFJZKPEGJA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C(N1)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)



![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)





